

S-(1,2-Dicarboxyethyl)glutathione in enzyme activity assays

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: S-(1,2-Dicarboxyethyl)glutathione

CAS No.: 1115-52-2

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Introduction to S-(1,2-Dicarboxyethyl)glutathione

S-(1,2-Dicarboxyethyl)glutathione (DCE-GS), also known as S-succinylglutathione, is a glutathione (GSH) adduct. Initially identified as an intrinsic tripeptide in specific rat tissues [1] [2], contemporary research has clarified that it forms via a non-enzymatic Michael addition reaction between the thiol group of glutathione and the accumulated organic acid, fumarate [3]. This reaction is a key feature in cells with impaired mitochondrial metabolism, such as those deficient in the tricarboxylic acid (TCA) cycle enzyme **fumarate hydratase (FH)** [3]. Consequently, DCE-GS is now considered a crucial biomarker for metabolic stress, and its detection provides insight into redox homeostasis and its downstream effects, including the induction of cellular senescence [3].

Biochemical Properties and Quantitative Data

The table below summarizes key quantitative data and biochemical properties of DCE-GS, essential for designing experiments and interpreting results.

Property	Details & Values	Context & Assay Notes
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| **Chemical Properties** | **Formula:** C₁₄H₂₁N₃O₁₀S [4] **CAS Registry Number:** 1115-52-2 [5] **Source:** ≥95.0% (HPLC) available for clinical testing [5] | Neat material; store at 2-8°C [5]. | | **Tissue Distribution (Rat)** | **Lens:** 119 nmol/g [1] **Liver:** 71.6 nmol/g [1] **Heart:** 27.4 nmol/g [1] **Not detected in:** Spleen, kidney, cerebrum, cerebellum [1] | Measured via HPLC. Indicates tissue-specific formation or accumulation. | | **Synthesizing Enzyme (Rat Liver)** | **Molecular Mass:** 53 kDa (monomer) [1] **Km for GSH:** 2.3 mM [1] **Km for L-malate:** 4.0 mM [1] **Subcellular Location:** Cytosolic [1] | Partially purified via ammonium sulfate fractionation and chromatography. Distinct from classic Glutathione S-Transferases [1]. | | **Physiological Activities** | **Anti-inflammatory:** Inhibits rat conjunctival edema (30% inhibition at 3 mg/kg, i.v.) [2] **Anti-anaphylactic:** Inhibits color deposition in anaphylaxis model (43% inhibition at 30 mg/kg) [2] **Inhibits Histamine Release:** Up to 96% inhibition from rat mast cells at 1 mmol/L in vitro [2] | Effects are intrinsic; synthetic analogues tested showed weaker activity [2]. |

Experimental Protocols and Workflows

Protocol 1: Detecting DCE-GS Formation in Cell Cultures

This protocol is adapted from studies on FH-deficient cells to detect DCE-GS via Liquid Chromatography-Mass Spectrometry (LC-MS) [3].

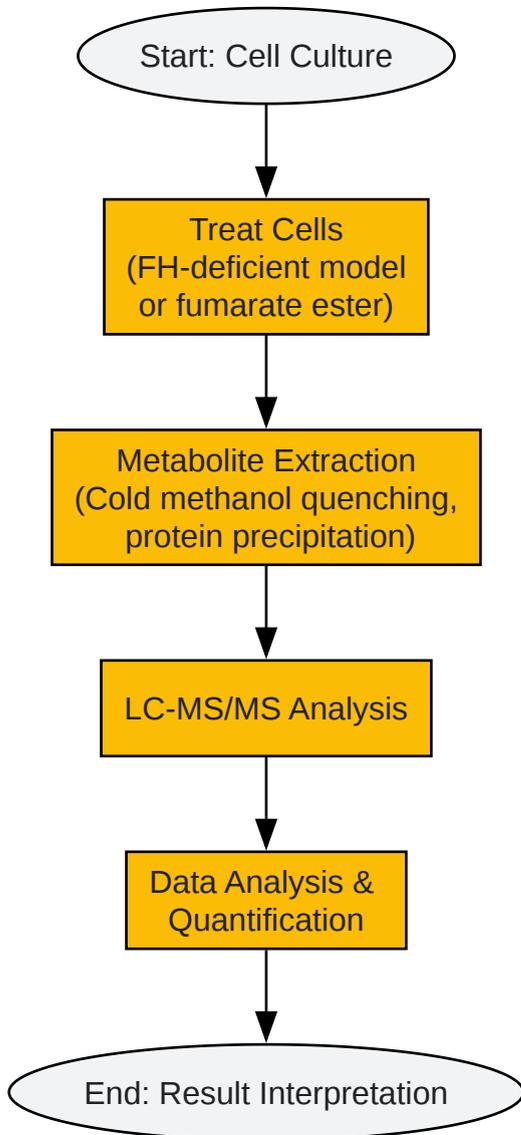
- **Principle:** Accumulated fumarate non-enzymatically reacts with glutathione to form DCE-GS, which can be detected by its characteristic mass and fragmentation pattern.
- **Workflow:**
 - **Cell Culture & Treatment:** Use FH-deficient cell models (e.g., mouse kidney Fh1Δ/Δ or human UOK262 cells). Treat wild-type cells with cell-permeable fumarate esters (e.g., dimethyl fumarate) as a positive control.
 - **Metabolite Extraction:** Wash cells with ice-cold saline. Quench metabolism with cold methanol or acetonitrile. Scrape cells and perform protein precipitation. Centrifuge and collect the supernatant.
 - **LC-MS/MS Analysis:**
 - **Chromatography:** Use a reversed-phase C18 column. A water/acetonitrile gradient with 0.1% formic acid is typical.
 - **Mass Detection:** Operate in negative electrospray ionization (ESI-) mode. Monitor for the precursor ion of DCE-GS (m/z 450.09 for [C₁₄H₂₀N₃O₁₀S]⁻).
 - **Validation:** Confirm identity using MS/MS fragmentation. Key diagnostic daughter ions include those derived from fumarate and GSH moieties [3]. Use a commercial standard

for definitive confirmation [5].

- **Quantification:** Quantify using a calibration curve from the authentic standard. Express levels as a percentage of total glutathione pool or as absolute concentration per mg protein.

The following diagram illustrates the experimental workflow for detecting DCE-GS:

DCE-GS Detection Workflow



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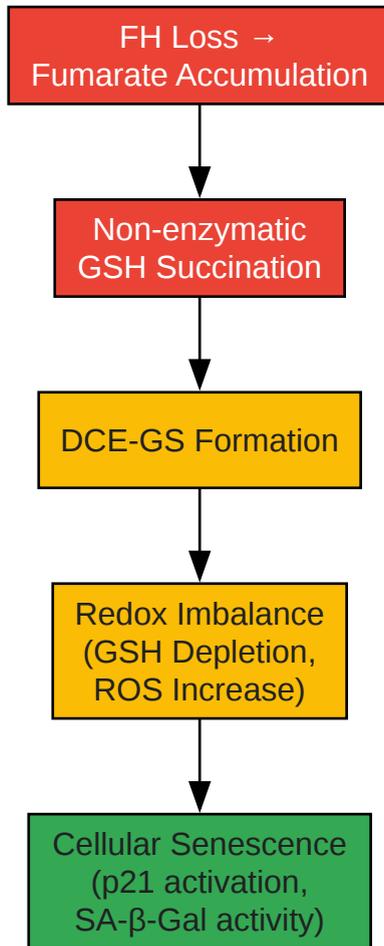
Protocol 2: Assessing the Biological Impact of DCE-GS and Fumarate

This protocol outlines methods to investigate downstream effects of DCE-GS formation, such as oxidative stress and senescence [3].

- **Principle:** Fumarate accumulation and subsequent GSH succination deplete the reduced glutathione pool, elevate oxidative stress, and can trigger a senescence response.
- **Workflow:**
 - **Induction of Succination:** Treat relevant cell lines (e.g., primary mouse kidney cells, immortalized renal epithelial cells) with cell-permeable fumarate esters (e.g., dimethyl fumarate, 0.1-1 mM) for 24-72 hours. Alternatively, use genetic FH knockout models.
 - **Measure Oxidative Stress:**
 - **GSH/GSSG Ratio:** Use a commercial GSH/GSSG assay kit to measure the ratio, a key indicator of cellular redox state. Expect a significant drop in FH-deficient/DCE-GS accumulating cells [3].
 - **ROS Production:** Use fluorescent probes like H₂DCFDA or MitoSOX Red followed by flow cytometry or fluorescence microscopy to detect general and mitochondrial reactive oxygen species, respectively.
 - **Senescence Assay:** Use the Senescence-Associated β -Galactosidase (SA- β -Gal) Staining Kit. Fix and stain cells according to the manufacturer's instructions. Senescent cells will show blue cytoplasmic precipitate under light microscopy. Count the percentage of SA- β -Gal positive cells.
 - **Gene Expression Analysis (qPCR):** Isolate RNA and synthesize cDNA. Perform qPCR for oxidative stress and senescence-related genes (e.g., p21). Use HPRT or GAPDH as housekeeping controls.

The following diagram illustrates the pathway and experimental assessment of DCE-GS effects:

DCE-GS Biological Impact Pathway



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Key Applications and Research Implications

- **Biomarker for Metabolic Dysregulation:** DCE-GS serves as a functional biomarker for conditions of fumarate accumulation, most notably in FH-deficient cancers like HLRCC [3]. Its detection confirms active metabolic stress.
- **Mechanism of Drug Action:** The protocol for detecting DCE-GS formation is directly applicable to studying the mechanism of fumarate-based therapeutics like dimethyl fumarate (Tecfidera), used for multiple sclerosis and psoriasis [3].
- **Linking Metabolism to Cell Fate:** The established pathway, where DCE-GS formation leads to oxidative stress and senescence, provides a framework for understanding how oncometabolites can initiate a tumor-suppressive response (senescence) that must be bypassed for cancer to develop [3].

Critical Notes for Researchers

- **Distinguish Enzymatic vs. Non-Enzymatic Synthesis:** Be aware that while an enzymatic activity synthesizing DCE-GS from GSH and L-malate has been described in rat liver cytosol [1], the pathophysiologically relevant formation in FH-deficient contexts is **non-enzymatic** [3].
- **Confirm Identity with Standards:** The initial identification of DCE-GS in metabolomics studies was mistaken for a different adduct [3]. Always use a commercial standard [5] for definitive confirmation via matching retention time and MS/MS spectrum.
- **Context-Dependent Biological Activity:** The described anti-inflammatory and anti-anaphylactic activities of DCE-GS itself were observed in specific in vivo and ex vivo models [2]. The primary significance of DCE-GS in current research is its role as a mediator of fumarate-induced stress.

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